molecular formula C17H28N2O5 B1679611 培哚普利 CAS No. 95153-31-4

培哚普利

货号 B1679611
CAS 编号: 95153-31-4
分子量: 340.4 g/mol
InChI 键: ODAIHABQVKJNIY-PEDHHIEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perindoprilat is a dipeptide obtained by formal condensation of one of the carboxy groups of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . It is the major active metabolite of perindopril and has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, and a drug metabolite .


Synthesis Analysis

Perindopril, the prodrug of Perindoprilat, is hydrolyzed to the active metabolite, Perindoprilat . The main metabolic route involves hydrolytic cleavage of the ester linkage .


Molecular Structure Analysis

Perindoprilat’s molecular formula is C17H28N2O5 . The conformation of perindoprilat has been studied in the solid state by X-ray analysis . The resolution of its structure reveals important analogies between its observed conformation and that of several ACE inhibitors of the same family .


Physical And Chemical Properties Analysis

Perindoprilat’s molecular weight is 340.4 g/mol . It is an organic heterobicyclic compound, a dipeptide, a dicarboxylic acid, and a L-alanine derivative .

科学研究应用

Application in Cardiovascular Research

Perindoprilat is widely used in the field of cardiovascular research . Specifically, it is used as an angiotensin-converting enzyme (ACE) inhibitor to treat hypertension and congestive heart failure .

In a study, the effect of Perindoprilat on the lipid status of Rattus norvegicus was investigated . The rats were divided into two experimental groups and were administered an aqueous solution of perindopril at concentrations of 0.8 mg/kg and 1.6 mg/kg of body weight . After four days of subcutaneous application, changes in the concentration of the investigated parameters were recorded .

The results showed a change in the concentration of all tested parameters, and there was also a difference in the values of the tested parameters of the lipid profile in both tested groups compared to reference literature data .

Application in Pharmacokinetic Research

Perindoprilat is also used in pharmacokinetic research . A study was conducted to determine whether pharmacokinetic interactions exist among the components of S06593, a fixed-dose combination of perindopril arginine 5 mg/indapamide 1.25 mg/amlodipine 5 mg, compared with S05590 and amlodipine as reference drugs, in healthy Chinese male volunteers after a single oral administration under fasting conditions .

A total of 42 participants were enrolled and randomized to receive S05590 plus amlodipine, or S06593 . Blood samples were collected in each treatment period to determine the plasma concentrations of perindopril, indapamide and amlodipine, as well as perindoprilat, the main metabolite of perindopril .

The results indicated that S05590 plus amlodipine and S06593 were pharmacokinetically equivalent .

Application in Cancer Research

Perindoprilat has been used in cancer research . In vitro studies were conducted using perindoprilat . The cell proliferation was quantified by conversion of MTT by cells cultured in 12-well plates .

Unfortunately, the specific results or outcomes of this study were not provided in the source .

Application in Hypertension Research

Perindoprilat is used in hypertension research . It is an angiotensin-converting enzyme (ACE) inhibitor that has been shown to reduce blood pressure, reverse abnormalities of vascular structure and function in patients with essential hypertension, and ultimately prevent cardiovascular events .

In a study, long-term treatment with perindopril reduced arterial wall hypertrophy for a given blood pressure reduction . Moreover, in patients with end-stage renal disease, perindopril decreased pulse wave velocity independently of blood pressure changes, resulting in a highly significant relative risk reduction in all-cause and cardiovascular mortality .

Application in Pharmaceutical Chemistry

Perindoprilat is used in pharmaceutical chemistry . A simple and highly sensitive LC-MS method has been developed for the simultaneous determination of three process-related impurities (L-norvaline, L-norvaline ethyl ester HCl, and (S) -indoline-2-carboxylic acid) in perindopril .

The samples were separated using 5 mM ammonium formate (A) and acetonitrile/methanol (B) as the mobile phase on a Symmetry C 18 column (75 mm × 4.6 mm, 3.5 μm) using gradient elution mode at a flow rate of 0.6 mL/min . The proposed method was validated as per ICH guidelines and can be used for quality testing of perindopril and determining its process-related impurities in pharmaceuticals .

Application in Fixed-Dose Combination Therapy

Perindoprilat is used in fixed-dose combination therapy . An immediate-release fixed-dose combination (FDC) of perindopril and indapamide (S05590) has been developed in two dosages: perindopril tert-butylamine 2 mg/indapamide 0.625 mg, and perindopril tert-butylamine 4 mg/indapamide 1.25 mg .

Application in Renin–Angiotensin System Control

Perindoprilat is used in controlling the Renin–Angiotensin System . Perindopril is a long-acting, once-daily lipophilic angiotensin-converting enzyme inhibitor with high tissue angiotensin-converting enzyme affinity, lowering angiotensin II and potentiating bradykinin . Its efficacy, safety, and tolerability are well established in the treatment of hypertension and heart failure .

Application in Coronary Circulation Research

Perindoprilat is used in coronary circulation research . In response to a cold pressor test or an increase in blood flow, perindoprilat changed the epicardial coronary constriction into a significant dilation . Perindoprilat significantly increased the coronary blood flow and enhanced the decrease in coronary resistance caused by the cold pressor test .

Application in Cardiovascular Disease Management

Perindoprilat is used in cardiovascular disease management . The outcomes of several trials support the concept of cardiovascular protective properties of angiotensin-converting enzyme inhibition with perindopril in addition to the obvious blood-pressure–lowering effect . Considering its properties and the clinical evidence on efficacy and tolerability that has been gathered, perindopril fulfills the criteria of the latest guidelines for hypertension and cardiovascular disease management and should therefore be considered as a first-line antihypertensive agent, forming a consistent part of the comprehensive strategy against hypertension and related cardiovascular complications .

安全和危害

Perindopril, the prodrug of Perindoprilat, has been shown to be effective as monotherapy in more than 96% of study patients, achieving a significant reduction in both systolic and diastolic blood pressure . Adverse events were mild and rare .

未来方向

Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .

属性

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAIHABQVKJNIY-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869249
Record name Perindoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perindoprilat

CAS RN

95153-31-4
Record name Perindoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95153-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindoprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perindoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perindoprilat
Reactant of Route 2
Perindoprilat
Reactant of Route 3
Perindoprilat
Reactant of Route 4
Perindoprilat
Reactant of Route 5
Perindoprilat
Reactant of Route 6
Perindoprilat

Citations

For This Compound
1,490
Citations
RJ MacFadyen, KR Lees… - British journal of clinical …, 1992 - Wiley Online Library
… The pharmacokinetics and blood pressure responses to perindoprilat were studied during … Mean maximal plasma perindoprilat concentrations reflected the rate of infusion (1 h, 51.5 +/…
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
J Bojarska, W Maniukiewicz, L Sieroń… - … Section C: Crystal …, 2012 - scripts.iucr.org
… crystal form of perindoprilat, which crystallizes as a monohydrate, with one perindoprilat entity and … We have now investigated a new crystal form of perindoprilat, which crystallizes as a …
Number of citations: 14 scripts.iucr.org
DS Jain, G Subbaiah, M Sanyal, UC Pande… - … of Chromatography B, 2006 - Elsevier
… ; 78.29% for perindopril, 76.32% for perindoprilat and 77.72% for IS. The … and perindoprilat was linear over the range 0.5–350.0ng/ml for perindopril and 0.3–40ng/ml for perindoprilat …
Number of citations: 56 www.sciencedirect.com
C Pascard, J Guilhem, M Vincent… - Journal of medicinal …, 1991 - ACS Publications
The conformation of perindoprilat, an antihypertensive drug, is studied in the solid state by X-ray analysis. The resolution of its structure reveals important analogies betweenits …
Number of citations: 50 pubs.acs.org
RJ MacFadyen, KR Lees, JD Gemmill… - British journal of …, 1991 - Wiley Online Library
… diacid ACE inhibitor perindoprilat were studied in 10 male … 1 mg) constant rate infusion of perindoprilat over 20 min with co‐ … circulation, transpulmonary passage of perindoprilat was not …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
GL Bartels, AFM van den Heuvel… - The American journal of …, 1999 - Elsevier
… perindoprilat on pacing-induced myocardial ischemia were examined. Fourteen patients received perindoprilat … Based on LV function, 2 subgroups were formed in the perindoprilat …
Number of citations: 44 www.sciencedirect.com
M Remko, J Bojarska, P Ježko, W Maniukiewicz… - Journal of Molecular …, 2013 - Elsevier
… of perindoprilat ethanol disolvate, and more recently we have reported structures of two perindoprilat … of perindopril, its biologically active metabolite perindoprilat and impurity F (a …
Number of citations: 19 www.sciencedirect.com
PA Kerth, PM Vanhoutte - American journal of hypertension, 1991 - academic.oup.com
… Perindoprilat did not evoke endothe lium-dependent or -… concentra tions of perindoprilat potentiated the endothelium… In contrast, perindoprilat did not cause changes in tension …
Number of citations: 43 academic.oup.com
IZA Pawluczyk, SR Patel, KPG Harris - Kidney international, 2004 - Elsevier
… The aim of the current study was to delineate the mechanism of action underlying the antifibrotic effects of the ACE-I perindoprilat in the context of macrophage-mediated scarring in …
Number of citations: 30 www.sciencedirect.com
Y Tao, S Wang, L Wang, M Song, T Hang - Journal of pharmaceutical …, 2018 - Elsevier
… The separation of perindoprilat was achieved independently … –20 ng/mL for perindoprilat. The methods were fully validated … energy was set 15 eV for perindoprilat and perindoprilat-d4. …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。